molecular formula C12H11F2N B1655093 N-(2,2-difluoroethyl)naphthalen-1-amine CAS No. 318-99-0

N-(2,2-difluoroethyl)naphthalen-1-amine

Cat. No.: B1655093
CAS No.: 318-99-0
M. Wt: 207.22
InChI Key: OCMONQGCMFBZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-difluoroethyl)naphthalen-1-amine, also known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFE belongs to the family of naphthalene derivatives and is known to exhibit a range of biochemical and physiological effects. In We will also discuss future directions for research on DFE.

Scientific Research Applications

Corrosion Inhibition

  • Naphthalen-1-amine derivatives, like (Z)-N-(2-chlorobenzylidene) naphthalen-1-amine and (Z)-N-(3-nitrobenzylidene)naphthalen-1-amine, have been found to be effective corrosion inhibitors. Studies using electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have shown these compounds possess significant corrosion inhibiting properties (Elemike et al., 2018).

Analytical Chemistry Applications

  • Naphthalene derivatives, such as Naphthalene-2,3-dicarboxyaldehyde (NDA), are used for detecting primary amines in conjunction with separation techniques like HPLC and CE. Their fluorescence properties make them useful for sensitive detection of neuroactive compounds and amino acids (Siri et al., 2006).

Energy Storage Applications

  • Naphthalene diimide derivatives have been explored for their potential application in aqueous organic redox flow batteries. Electrochemical characterization in aqueous solutions showed these compounds are promising candidates for energy storage technologies due to their stability and efficient electron delivery (Wiberg et al., 2019).

Materials Science

  • Naphthylamine-derived aromatic dicarboxylic acids have been synthesized and used to create poly(amine-hydrazide)s and poly(amine-1,3,4-oxadiazole)s. These materials, with their high glass-transition temperatures and good mechanical properties, are potential candidates for blue-light-emitting materials (Liou et al., 2006).

Supramolecular Chemistry

  • Naphthalene diimides have been extensively studied for their applications in supramolecular chemistry, sensors, catalysis, and medicinal applications. Their versatile chemical structures allow for a wide range of applications, including in molecular switching devices and artificial photosynthesis (Kobaisi et al., 2016).

Properties

IUPAC Name

N-(2,2-difluoroethyl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMONQGCMFBZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277760
Record name N-(2,2-Difluoroethyl)-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318-99-0
Record name N-(2,2-Difluoroethyl)-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2-Difluoroethyl)-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-difluoroethyl)naphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
N-(2,2-difluoroethyl)naphthalen-1-amine
Reactant of Route 3
Reactant of Route 3
N-(2,2-difluoroethyl)naphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
N-(2,2-difluoroethyl)naphthalen-1-amine
Reactant of Route 5
Reactant of Route 5
N-(2,2-difluoroethyl)naphthalen-1-amine
Reactant of Route 6
Reactant of Route 6
N-(2,2-difluoroethyl)naphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.